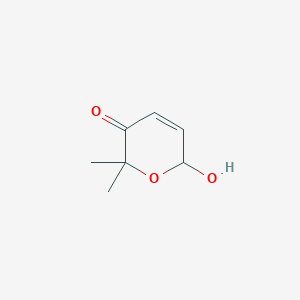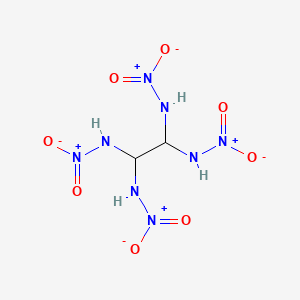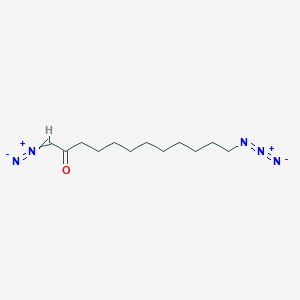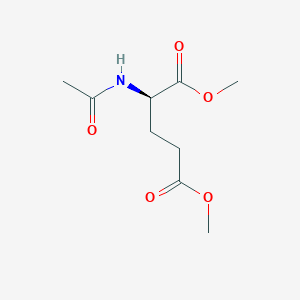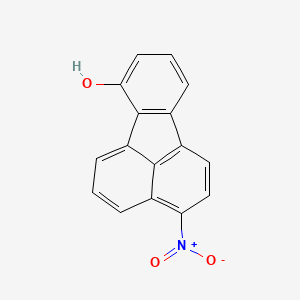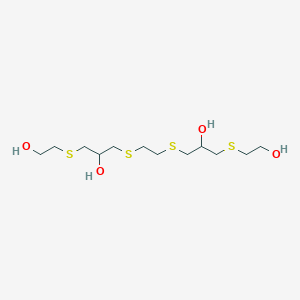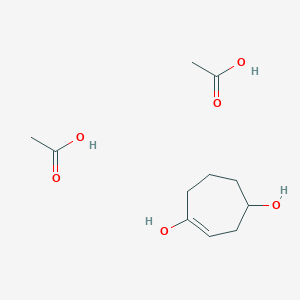![molecular formula C14H14S2 B14297017 1-[(Methylsulfanyl)methyl]-2-(phenylsulfanyl)benzene CAS No. 112399-07-2](/img/structure/B14297017.png)
1-[(Methylsulfanyl)methyl]-2-(phenylsulfanyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Methylsulfanyl)methyl]-2-(phenylsulfanyl)benzene is an organic compound with the molecular formula C14H14S2 It is characterized by the presence of a benzene ring substituted with a methylsulfanyl group and a phenylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Methylsulfanyl)methyl]-2-(phenylsulfanyl)benzene typically involves the reaction of benzyl chloride with thiophenol in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the thiophenol acts as a nucleophile, displacing the chloride ion from benzyl chloride to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[(Methylsulfanyl)methyl]-2-(phenylsulfanyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl groups to thiols.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Brominated or nitrated derivatives of the original compound.
Scientific Research Applications
1-[(Methylsulfanyl)methyl]-2-(phenylsulfanyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[(Methylsulfanyl)methyl]-2-(phenylsulfanyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The sulfanyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The benzene ring provides a hydrophobic interaction surface, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-2-(phenylsulfanyl)benzene
- 1-(Methylsulfanyl)-2-(phenylethynyl)benzene
- 1-Methyl-4-(phenylsulfonyl)benzene
Uniqueness
1-[(Methylsulfanyl)methyl]-2-(phenylsulfanyl)benzene is unique due to the presence of both methylsulfanyl and phenylsulfanyl groups on the benzene ring. This dual substitution pattern imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
112399-07-2 |
|---|---|
Molecular Formula |
C14H14S2 |
Molecular Weight |
246.4 g/mol |
IUPAC Name |
1-(methylsulfanylmethyl)-2-phenylsulfanylbenzene |
InChI |
InChI=1S/C14H14S2/c1-15-11-12-7-5-6-10-14(12)16-13-8-3-2-4-9-13/h2-10H,11H2,1H3 |
InChI Key |
DYROOGLFXHVBEJ-UHFFFAOYSA-N |
Canonical SMILES |
CSCC1=CC=CC=C1SC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


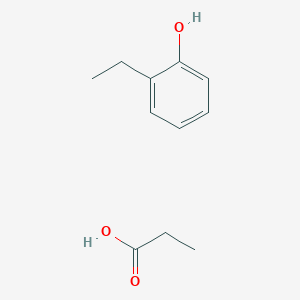

![N-{3-[Di(prop-2-en-1-yl)amino]propylidene}hydroxylamine](/img/structure/B14296944.png)
![(2E)-1-(Benzyloxy)-2-[(2,6-dimethylphenyl)imino]-3-ethylpentan-3-ol](/img/structure/B14296951.png)
